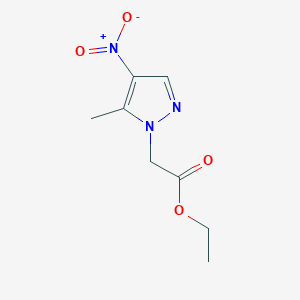

Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)7(4-9-10)11(13)14/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWINSRDZLQOIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like sulfuric acid or acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Nucleophilic Addition: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Reduction: Formation of Ethyl 2-(5-methyl-4-amino-1H-pyrazol-1-yl)acetate.

Hydrolysis: Formation of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 2-(5-Methyl-4-Nitro-1H-Pyrazol-1-Yl)Acetate

The synthesis of this compound typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product. Recent advancements have focused on optimizing these parameters to enhance efficiency.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In a study involving macrophage cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

The data demonstrates its potential as an anti-inflammatory agent.

3. Anticancer Activity

In vivo studies have shown that this compound exhibits anticancer properties. In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential for therapeutic use in treating infections caused by multi-drug resistant organisms.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory mechanisms of this compound. The compound was found to inhibit NF-kB activation pathways, leading to reduced expression of inflammatory markers. This suggests that it may be beneficial in developing treatments for chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Mthis compound

- Key Difference : The methyl ester variant replaces the ethyl group with a methyl ester, reducing steric bulk and altering lipophilicity.

- Synthesis : Similar pathways involve condensation of nitro-substituted pyrazoles with methyl bromoacetate under basic conditions.

- Applications : Both compounds are intermediates in drug synthesis, but the ethyl ester’s higher lipophilicity may improve membrane permeability in bioactive molecules .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structural Contrast : Incorporates a benzofuran ring instead of pyrazole. The sulfinyl group and bromo substituent enhance electrophilicity and intermolecular interactions (e.g., π-π stacking and C–H···O hydrogen bonds) .

- Crystallography: Unlike the pyrazole derivative, this compound exhibits distinct packing stabilized by aromatic interactions (center-to-center distance = 3.814 Å) and non-classical hydrogen bonds .

Imidazole-Based Analogues

Compounds like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A in ) and ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Figure 1C in ) share the ethyl acetate backbone but feature imidazole cores.

- Bioactivity : Imidazole derivatives often exhibit enhanced antimicrobial activity compared to pyrazoles due to increased basicity and hydrogen-bonding capacity .

- Synthetic Flexibility : Imidazoles are synthesized via multicomponent reactions (e.g., van Leusen reaction), whereas pyrazole derivatives frequently rely on cyclocondensation of hydrazines with diketones .

Triazole and Thiophene Derivatives

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Figure 5 in ): Structural Complexity: Incorporates a triazole-thioether linkage and a bicyclic terpene moiety, enhancing hydrophobicity and target selectivity in agrochemical applications . 3D-QSAR Insights: Such derivatives are optimized for binding to fungal cytochrome P450 enzymes, a niche less explored for nitro-pyrazole acetates .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

<sup>*</sup> Predicted using ChemAxon or similar software.

Table 2: Crystallographic Data Comparison

Actividad Biológica

Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on existing research.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : Ethyl acetoacetate is reacted with hydrazine hydrate to form the pyrazole structure.

- Nitration : The pyrazole derivative is then nitrated to introduce the nitro group at the 4-position, yielding the target compound.

The reaction conditions often utilize solvents like ethanol or dichloromethane and may involve catalysts such as sulfuric acid or acetic acid to enhance yields.

Biological Activity

This compound exhibits several notable biological activities, including:

1. Antimicrobial Properties

- Research indicates that pyrazole derivatives possess significant antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth .

2. Anti-inflammatory Effects

- The compound has been explored for its anti-inflammatory potential. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as leads for new anti-inflammatory drugs .

3. Anticancer Activity

- This compound is part of a broader class of pyrazole compounds that have demonstrated anticancer properties. Research has shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and liver cancer cells . The mechanism may involve interference with cell cycle progression or induction of apoptosis.

The biological activity of this compound is attributed to its structural features:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing enzyme activity and cellular pathways.

- Pyrazole Ring : The pyrazole moiety can engage in hydrogen bonding and π–π interactions, enhancing binding affinity to various biological targets, including enzymes and receptors .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with related compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a nitro group and a methyl substitution on the pyrazole ring | Antimicrobial, anti-inflammatory, anticancer |

| Mthis compound | Lacks ethyl substitution; more lipophilic | Similar biological activities but different reactivity |

| Ethyl 2-(4-chloro-5-methylpyrazole)acetate | Chlorine substitution at position 4 | Potentially different biological activity due to electronegativity |

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrazoles showed significant antiproliferative effects against human cancer cell lines. This compound was noted for its ability to inhibit cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate?

Answer:

The compound can be synthesized via cyclocondensation and alkylation steps. A typical approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA to form the pyrazole core .

Nitro Group Introduction : Nitration at the 4-position of the pyrazole ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Alkylation : Reaction of the pyrazole intermediate with ethyl bromoacetate in ethanol under reflux to install the acetate side chain .

Key Parameters :

- Temperature control during nitration to avoid over-oxidation.

- Use of anhydrous ethanol and prolonged reflux (4–6 hours) for alkylation .

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?

Answer:

Ambiguities arise from disordered nitro groups or solvent molecules. Mitigation strategies include:

SHELXL Refinement : Use TWIN/BASF commands to model twinning and ISOR restraints for anisotropic displacement parameters .

Validation Tools : Check for outliers in the CIF using PLATON (e.g., ADDSYM for missed symmetry) .

Data Weighting : Apply the SHELXL weighting scheme (WGHT 0.1) to balance X-ray vs. neutron data discrepancies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

¹H/¹³C NMR : Identify substituent patterns (e.g., methyl at δ 2.1 ppm, nitro group deshielding adjacent protons) .

Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation pathways (e.g., loss of –NO₂ or ester groups).

IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ester (1740–1710 cm⁻¹) functional groups .

Advanced: How can anisotropic displacement parameters in X-ray structures be analyzed quantitatively?

Answer:

ORTEP Visualization : Use ORTEP for Windows to generate displacement ellipsoids at 50% probability. Anisotropy > 0.1 suggests significant thermal motion .

SHELXL Commands : Apply SIMU/DELU restraints to model correlated motion in the pyrazole ring .

ADP Analysis : Compare mean values (e.g., nitro groups often show higher due to rotational disorder) .

Basic: What safety protocols are critical when handling this compound?

Answer:

PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Perform reactions in a fume hood due to potential nitro compound toxicity.

Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

Solvent Screening : Use ethanol over DMF to reduce ester hydrolysis by-products .

Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) during cyclocondensation improves yield by 15–20% .

Catalyst Additives : Add molecular sieves (3Å) to absorb water and shift equilibrium toward product .

Basic: What functional group transformations are feasible for this ester?

Answer:

Hydrolysis : Basic hydrolysis (NaOH/EtOH, reflux) converts the ester to a carboxylic acid .

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to –NH₂.

Nucleophilic Substitution : Replace the acetate with thiols or amines under Mitsunobu conditions .

Advanced: How can hydrogen bonding networks in crystal structures be validated?

Answer:

Hydrogen Bond Geometry : Use Mercury to measure D–H···A distances (2.2–3.2 Å) and angles (>120°) .

Hirshfeld Surface Analysis : Map surfaces to identify π-π stacking or C–H···O interactions .

Enforce Restraints : Apply DFIX commands in SHELXL to standardize H-bond distances during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.